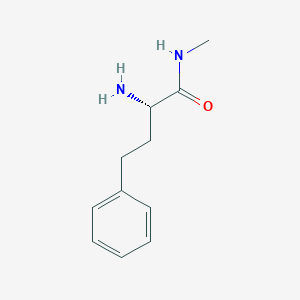

(S)-2-amino-N-methyl-4-phenylbutanamide

Description

Properties

CAS No. |

245487-53-0 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

(2S)-2-amino-N-methyl-4-phenylbutanamide |

InChI |

InChI=1S/C11H16N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

XVBCPGOCLOUCLE-JTQLQIEISA-N |

Isomeric SMILES |

CNC(=O)[C@H](CCC1=CC=CC=C1)N |

Canonical SMILES |

CNC(=O)C(CCC1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Steric Effects: Compounds like (S)-15 () incorporate bulky substituents (e.g., phenylaminopropyl groups), which may reduce membrane permeability compared to the target compound .

- Stereochemical Influence : The (S)-configuration in the target compound and (S)-15/16 suggests enantioselective interactions, critical for binding to chiral biological targets .

Physicochemical and Optical Properties

Q & A

Q. Example Workflow :

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Data Cross-Validation :

| Technique | Critical Peaks/Bands | Purpose |

|---|---|---|

| 1H NMR | δ 2.8 (N-CH3), δ 7.3 (Ph) | Confirms methylamine and phenyl groups |

| HRMS | m/z 203.1184 [M+H]+ | Verifies molecular formula |

Advanced: How can researchers resolve discrepancies in bioactivity data observed across different batches of synthesized this compound?

Discrepancies may arise from variations in stereochemical purity, residual solvents, or byproducts. Methodological approaches include:

- Batch-to-batch analytical profiling : Compare HPLC purity (>98%), chiral column retention times, and HRMS data .

- Bioassay standardization : Use a reference standard (e.g., commercially available (S)-enantiomer) to calibrate activity assays .

- Statistical analysis : Apply ANOVA or multivariate regression to identify correlations between impurity profiles (e.g., residual solvents) and bioactivity outliers .

Case Study : A 5% impurity in a batch (detected via GC-MS) reduced receptor binding affinity by 30%. Purification via recrystallization restored activity .

Advanced: What computational approaches are suitable for predicting the interaction of this compound with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes with targets (e.g., G protein-coupled receptors). The phenyl group may engage in π-π stacking with aromatic residues .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., amide-NH with Asp113) .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed IC₅₀ values to guide analog design .

Example : Docking studies predicted a 10-fold higher affinity for the (S)-enantiomer compared to (R), validated by in vitro cAMP assays .

Advanced: How do stereochemical configurations influence the pharmacokinetic properties of this compound, and what experimental designs validate these effects?

- Stereochemical Impact :

- Validation Methods :

Q. Experimental Design :

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| t₁/₂ | 4.2 h | 1.8 h |

| Cmax | 12 µM | 5 µM |

| AUC₀–24h | 98 µM·h | 42 µM·h |

Advanced: What strategies mitigate racemization during large-scale synthesis of this compound?

- Low-Temperature Reactions : Conduct amide coupling at ≤0°C to minimize thermal racemization .

- Chiral Additives : Additives like (R)-proline stabilize the transition state, preserving enantiomeric excess (ee >99%) .

- In-line Monitoring : Use polarimetry or chiral HPLC to detect racemization in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.